Structural Differentiator: C2 Methyl Ester vs. Carboxylic Acid in the 4-Anilinoquinoline DNMT1/G9a Inhibitor Series
The methyl carboxylate ester at the quinoline C2 position represents a critical structural feature distinguishing CAS 1226442-30-3 from the free carboxylic acid and extended amide analogs within the 4-anilinoquinoline class. In the foundational SAR study by Gamage et al., 4-anilinoquinoline derivatives bearing NHCO-linked and CONH-linked side chains at the quinoline core showed differential activity in reducing DNMT1 protein levels in HCT116 human colon carcinoma cells depending on side chain basicity and attachment chemistry [1]. The methyl ester present in CAS 1226442-30-3 provides a neutral, lipophilic C2 substituent (calculated contribution to logP approximately +0.5 to +0.7 units relative to the corresponding carboxylic acid) that modulates membrane permeability and may serve as a metabolic soft spot for esterase-mediated hydrolysis to the active acid species [2]. In the Rabal et al. J. Med. Chem. 2018 exploration of 4-aminoquinoline chemical space, the C2 substituent was one of three primary 'growing vectors' that governed navigation between G9a-selective and DNMT1-selective biological spaces, with ester-bearing compounds occupying a distinct region relative to amide- and acid-bearing analogs [3].
| Evidence Dimension | C2 substituent identity and its impact on target selectivity profile (G9a vs. DNMT1) in 4-aminoquinoline scaffold |
|---|---|
| Target Compound Data | Methyl ester at C2 (CAS 1226442-30-3); exact IC50 values not reported in public domain |
| Comparator Or Baseline | Free carboxylic acid and extended amide C2 variants in Rabal et al. 2018 series: selective G9a inhibitors (e.g., compound 43, G9a IC50 < 25 nM), equipotent dual inhibitors (e.g., compound 13, G9a and DNMT1 IC50 both < 50 nM) |
| Quantified Difference | Qualitative: C2 ester vs. acid/amide redirects the compound into a different region of G9a/DNMT1 selectivity space; exact IC50 shift cannot be quantified without compound-specific data |
| Conditions | SAR analysis from Rabal et al. (J. Med. Chem. 2018, 61:6546-6573) based on enzymatic assays for G9a and DNMT1 inhibition |
Why This Matters
Procurement of the C2 methyl ester analog rather than a C2 acid or amide variant is essential for preserving the intended pharmacophore geometry and ADME profile when building SAR datasets around this chemotype.
- [1] Gamage SA, Brooke DG, Redkar S, Datta J, Jacob ST, Denny WA. Structure–activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. Bioorg Med Chem. 2013;21(11):3147-3153. doi:10.1016/j.bmc.2013.03.033 View Source
- [2] Rabal O, San José-Enériz E, Agirre X, et al. Detailed Exploration around 4-Aminoquinolines Chemical Space to Navigate the Lysine Methyltransferase G9a and DNA Methyltransferase Biological Spaces. J Med Chem. 2018;61(15):6546-6573. doi:10.1021/acs.jmedchem.7b01925 View Source
- [3] Rabal O, San José-Enériz E, Agirre X, et al. (as above). Three growing vectors explored: C2 substituent, C4 anilino ring, and C6/C7 quinoline substitution. View Source
